molecular formula C24H2318FN4O B608225 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine CAS No. 1301167-89-4

2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine

Cat. No.: B608225
CAS No.: 1301167-89-4
M. Wt: 401.47
InChI Key: OWEZURWNYQWWNB-FNNGWQQSSA-N
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Description

2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine is a fluorinated organic compound that has gained attention in scientific research due to its unique structure and potential applications. The presence of the fluorine-18 isotope makes it particularly valuable in positron emission tomography (PET) imaging, a technique widely used in medical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine typically involves multiple steps, including the introduction of the fluorine-18 isotope. One common method involves the use of a precursor compound that undergoes nucleophilic substitution with a fluorine-18 source. The reaction conditions often require the use of a polar aprotic solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve automated synthesis modules designed for the incorporation of fluorine-18. These modules ensure high radiochemical yields and purity, making the compound suitable for use in PET imaging. The process typically includes the synthesis of the precursor, followed by fluorination and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with fluorine-18 results in the formation of the desired fluorinated compound .

Scientific Research Applications

2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine has several scientific research applications:

    Medical Imaging: Its primary application is in PET imaging, where it serves as a radiotracer for diagnosing various diseases, including cancer and neurological disorders.

    Chemistry: The compound is used in studies involving fluorine chemistry and radiochemistry.

    Biology: It is employed in biological studies to track metabolic processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine involves its interaction with specific molecular targets in the body. As a radiotracer, it binds to target molecules, allowing for the visualization of biological processes using PET imaging. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the target area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine is unique due to its specific structure, which allows for targeted imaging in PET scans. Its ability to provide high-resolution images makes it valuable in medical diagnostics .

Properties

CAS No.

1301167-89-4

Molecular Formula

C24H2318FN4O

Molecular Weight

401.47

IUPAC Name

2-((4-(1-(2-(fluoro-18F)ethyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-3,5-dimethylpyridine

InChI

InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3/i25-1

InChI Key

OWEZURWNYQWWNB-FNNGWQQSSA-N

SMILES

Cc1cnc(COc2ccc(c3nn(CC[18F])cc3c4ccncc4)cc2)c(C)c1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-42259152 F-18; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine

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